molecular formula C7H15NO2 B556944 3-Amino-4,4-dimethylpentanoic acid CAS No. 204191-43-5

3-Amino-4,4-dimethylpentanoic acid

Cat. No. B556944
M. Wt: 145.2 g/mol
InChI Key: MIMSUZKTGRXZNZ-UHFFFAOYSA-N
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Description

3-Amino-4,4-dimethylpentanoic acid is a chemical compound with the empirical formula C7H15NO2 . It has a molecular weight of 145.20 .


Molecular Structure Analysis

The molecular structure of 3-Amino-4,4-dimethylpentanoic acid is represented by the SMILES string CC(C)(C)C(N)CC(O)=O . The InChI representation is 1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10) .

Scientific Research Applications

  • Astrobiology and Organic Evolution : A study by Cronin & Pizzarello (1997) analyzed meteoritic amino acids, including α-methyl amino acids similar to 3-Amino-4,4-dimethylpentanoic acid, finding enantiomeric excesses indicative of asymmetric influences on organic chemical evolution prior to the origin of life.

  • Peptide Research and Noncoded Amino Acids : Pospíšek & Bláha (1987) focused on peptides containing noncoded amino acids with bulky side chains, including neopentylglycine, a structural analog of 3-Amino-4,4-dimethylpentanoic acid, for studying physical and biological characteristics.

  • Applications in Gas Separation Processes : Research on amines in acidic gas separation processes, including a study of diamines and ternary mixtures like 3-dimethylamino-1-propylamine and 3-amino-1-propanol blends, was conducted by Blanco et al. (2017). Though not directly related to 3-Amino-4,4-dimethylpentanoic acid, it highlights the significance of amines in such applications.

  • Fluorinated Building Blocks in Synthesis : A study by Pallavi & Tonannavar (2020) on 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid, reveals insights into the role of fluorinated amino acids in synthesis, which could relate to derivatives of 3-Amino-4,4-dimethylpentanoic acid.

  • Pharmaceutical Synthesis : Chen et al. (2011) explored enzymatic routes to synthesize (S)-amino acids from racemic amino acids, which could potentially include derivatives of 3-Amino-4,4-dimethylpentanoic acid, for synthesizing an antidiabetic drug candidate.

  • Polymer Modification for Medical Applications : A study by Aly & El-Mohdy (2015) involved modifying hydrogels with various amines, including amino propanoic acid derivatives, suggesting possible applications of 3-Amino-4,4-dimethylpentanoic acid in creating medically relevant materials.

  • Fluorescent Probes in Protein Studies : Research by Loving & Imperiali (2008) developed an unnatural amino acid based on a solvatochromic fluorophore for studying protein-protein interactions, indicating potential applications for structurally similar compounds like 3-Amino-4,4-dimethylpentanoic acid in biochemistry.

Safety And Hazards

According to the Material Safety Data Sheet, 3-Amino-4,4-dimethylpentanoic acid may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated .

properties

IUPAC Name

3-amino-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMSUZKTGRXZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369990
Record name 3-amino-4,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,4-dimethylpentanoic acid

CAS RN

204191-43-5
Record name 3-Amino-4,4-dimethylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204191-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-4,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4,4-dimethylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Péter - Journal of Chromatography A, 2002 - Elsevier
A quinine-derived chiral anion-exchanger stationary phase was applied for the direct high-performance liquid chromatographic separation of the enantiomers of N-protected unusual β-…
Number of citations: 58 www.sciencedirect.com
MKJ ter Wiel, M Arnold, S Peter, I Troltsch… - Tetrahedron …, 2009 - Elsevier
A procedure has been developed for the large scale synthesis of enantiopure β 3 -neopentylglycine and its Cbz-protected derivative. The synthetic route developed in our laboratory …
Number of citations: 5 www.sciencedirect.com
Z Árkosi, T Szabó-Plánka, A Rockenbauer… - Inorganic …, 2003 - ACS Publications
We have studied the complex equilibria of copper(II) with a series of β-substituted β-amino acids (R: H, Me, Et, iBu, iPr, cHex, 1-EtPr, and tBu) in aqueous solution by pH potentiometry …
Number of citations: 15 pubs.acs.org
FA Scaramuzzo, E Badetti, G Licini, C Zonta - Chirality, 2019 - Wiley Online Library
Tripodal metal complexes have been widely used for catalysis and more recently also for molecular recognition applications. Their ability in recognition and signal amplification of chiral …
Number of citations: 5 onlinelibrary.wiley.com
I Ilisz, N Grecsó, R Papoušek, Z Pataj, P Barták, L Lázár… - Amino Acids, 2015 - Springer
Polar-ionic and hydro-organic mobile phase mode of high-performance liquid chromatographic separations of 23 sterically constrained primary β 3 -amino acid enantiomers containing, …
Number of citations: 21 link.springer.com
A Peter, L Lazar, F Fülöp, DW Armstrong - Journal of Chromatography A, 2001 - Elsevier
Direct and indirect high-performance liquid chromatographic methods were developed for the enantioseparation of β-amino acids (β-substituted-β-alanines). Direct separation involved …
Number of citations: 85 www.sciencedirect.com
I Ilisz, R Berkecz, E Forró, F Fülöp, DW Armstrong… - Chirality, 2009 - Wiley Online Library
The role of Ï•â•’acidic and Ï•â•’basic chiral stationary phases in the highâ•’performance liquid chromatogr Page 1 The Role of p-Acidic and p-Basic Chiral Stationary Phases in the High-…
Number of citations: 22 onlinelibrary.wiley.com
A Péter, A Árki, E Vékes, D Tourwé, L Lázár… - … of Chromatography A, 2004 - Elsevier
Direct and indirect reversed-phase (RP) high-performance liquid chromatographic methods were developed for the separation of enantiomers of 18 unnatural β-amino acids, including …
Number of citations: 57 www.sciencedirect.com
E Zarbl, M Lämmerhofer, A Woschek… - Journal of separation …, 2002 - Wiley Online Library
Novel enantioselective silica‐supported strong and weak cation exchange (SCX and WCX) materials (3.5 μm particles) based on enantiomerically pure N‐(4‐allyloxy‐3,5‐…
R Berkecz, I Ilisz, Z Pataj, F Fülöp, HJ Choi, MH Hyun… - Chromatographia, 2008 - Springer
Reversed-phase high-performance liquid chromatographic methods were developed for the enantioseparation of ten unusual β-3-homo-amino acids. The underivatized analytes were …
Number of citations: 11 link.springer.com

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